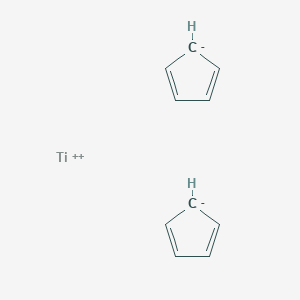
二环戊二烯基钛
描述
Dicyclopentadienyltitanium, also known as Bis(cyclopentadienyl)titanium(IV) dichloride or Cp2TiCl2, is a transition metal catalyst . It is used in the synthesis of α-methylene-γ-butyrolactones from benzaldehydes and bromomethylacrylates .
Synthesis Analysis
The synthesis of Dicyclopentadienyltitanium(IV) metallocycles has been studied and documented . Another study discusses the synthesis and properties of Dicyclopentadienyltitanium(III) Neo-pentyl .
Molecular Structure Analysis
The molecular structure of Dicyclopentadienyltitanium is represented by the Hill Notation: C10H10Cl2Ti . The molecular weight is 248.96 .
Chemical Reactions Analysis
Dicyclopentadienyltitanium has been studied in the context of free-radical polymerization of styrene and methyl methacrylate . Another study discusses the reactions of nitrogen mono-oxide with dicyclopentadienyltitanium complexes .
Physical And Chemical Properties Analysis
Dicyclopentadienyltitanium has a melting point of 260-280 °C (dec.) (lit.) and a density of 1.6 g/mL at 25 °C (lit.) .
科学研究应用
有机卤化物的去卤化:二环戊二烯基钛氯化物和溴化物在温和条件下有效地去卤化苄基、烯丙基卤化物和α-溴酮,将它们转化为偶联产物或还原为酮(Yanlong, Guisheng, & Huang, 1990)。
合成和表征:对二环戊二烯基钛(III)卤化物的合成和表征,包括通过分子量测定、光谱学和磁化率测量进行结构研究,突显了其化学性质(Coutts, Wailes, & Martin, 1973)。
质谱研究:二环戊二烯基钛二氯化物的质谱特征具有独特的碎裂方案,有助于理解其化学行为和在电子碰撞时离子形成(Dillard & Kiser, 1969)。
热分解:研究固态和烃溶剂中二环戊二烯基钛(IV)二苄基的热分解,揭示了其反应性和分解机制的见解(Boekel, Teuben, & Meijer, 1975)。
与铝烷基的反应:二环戊二烯基钛与三乙基铝反应,形成红色顺磁配合物,展示了它与其他有机金属化合物的反应性(Wailes & Weigold, 1970)。
烯丙基二环戊二烯基钛(III)配合物的形成:通过将二环戊二烯基钛二氯化物与(甲基)烯丙基格氏试剂反应制备这些配合物,在苯溶液中生成空气敏感的单体配合物,显示了它在创建特定有机金属配合物方面的潜力(Martin & Jellinek, 1967)。
氧化还原反应:在无极性溶剂中研究二环戊二烯基钛(III)四氢硼酸盐揭示了其在氧化还原反应中的作用,这对于理解其在不同介质中的反应性很重要(Kadlec, Kadlecova, & Strouf, 1974)。
光解研究:利用ESR光谱学研究二环戊二烯基钛二氯化物的光解过程,提供了关于光解过程中形成的自由基的见解,有助于我们理解其光化学性质(Brindley, Davies, & Hawari, 1983)。
安全和危害
属性
IUPAC Name |
cyclopenta-1,3-diene;titanium(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H5.Ti/c2*1-2-4-5-3-1;/h2*1-5H;/q2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESYEWKSBIWTAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Ti+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Ti | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60925780 | |
| Record name | Titanium(2+) dicyclopenta-2,4-dien-1-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60925780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dicyclopentadienyltitanium | |
CAS RN |
1271-29-0 | |
| Record name | Titanocene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001271290 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Titanium(2+) dicyclopenta-2,4-dien-1-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60925780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

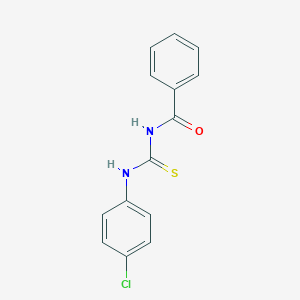
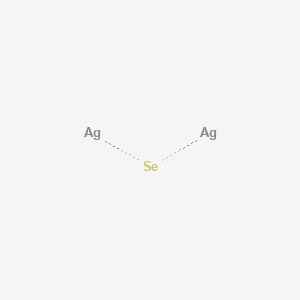
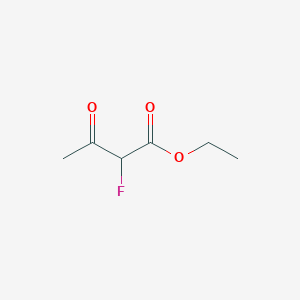
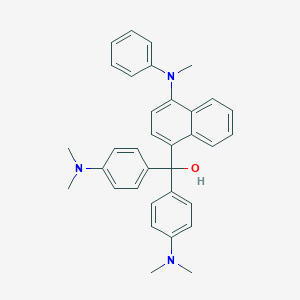
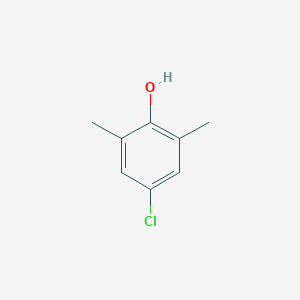
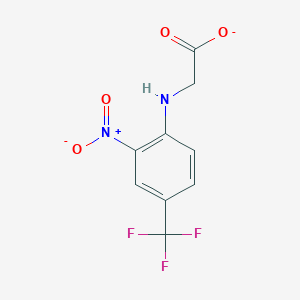
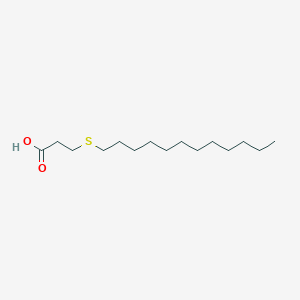
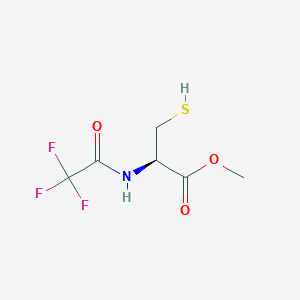
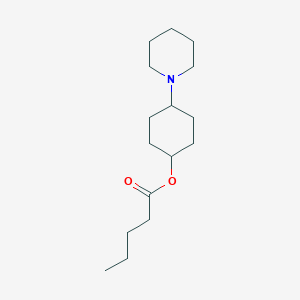
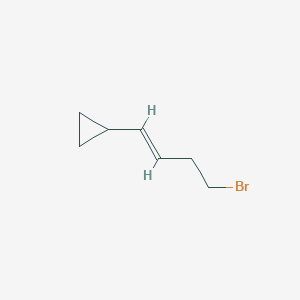
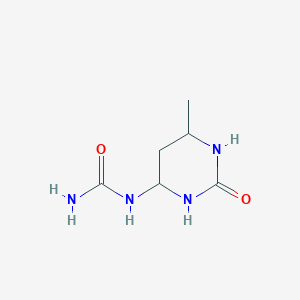
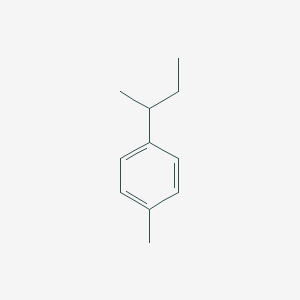
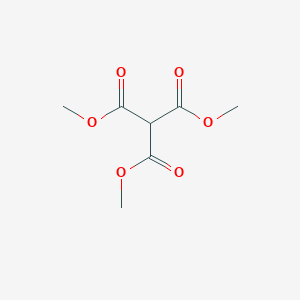
![cis-7-Azabicyclo[3.3.0]octane](/img/structure/B73980.png)